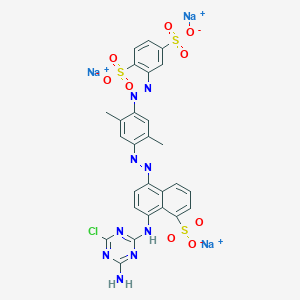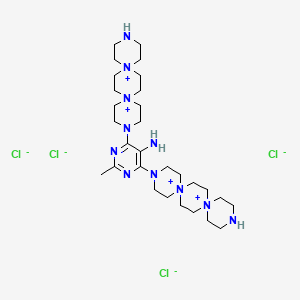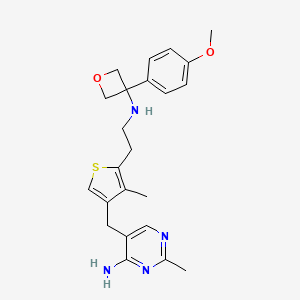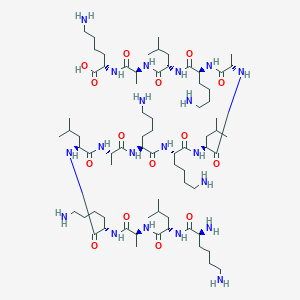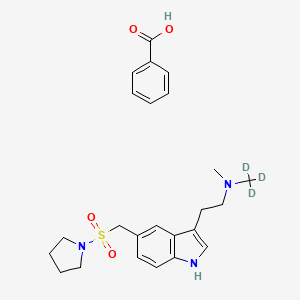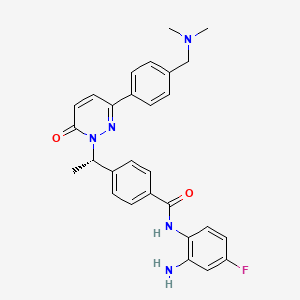
Hdac-IN-56
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac-IN-56 is an orally active inhibitor of class I histone deacetylase (HDAC). It exhibits inhibitory constants (IC50) of 56.0 ± 6.0 nM for HDAC1, 90.0 ± 5.9 nM for HDAC2, and 422.2 ± 105.1 nM for HDAC3 . This compound displays robust antitumor activity, marked by its ability to significantly elevate intracellular acetylhistone H3 and P21 levels, while also inducing G1 cell cycle arrest and apoptosis effectively .
Preparation Methods
The preparation of Hdac-IN-56 involves several synthetic routes and reaction conditions. One method includes the use of a fluorometric assay kit to measure the enzymatic activity of HDAC . The preparation method for in vivo formula involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and ddH2O . Industrial production methods are not explicitly detailed in the available literature, but the compound is synthesized and tested for its inhibitory activity against HDACs .
Chemical Reactions Analysis
Hdac-IN-56 undergoes various chemical reactions, primarily involving its interaction with HDAC enzymes. The compound inhibits the deacetylation of histones, leading to increased acetylation levels . Common reagents used in these reactions include acetyl-CoA and lysine acetyltransferase enzymes . The major products formed from these reactions are acetylated histones, which result in relaxed chromatin structure and increased gene expression .
Scientific Research Applications
Hdac-IN-56 has a wide range of scientific research applications. It is used in the study of epigenetic regulation, particularly in understanding the role of histone deacetylases in gene expression and chromatin remodeling . In medicine, this compound is investigated for its potential as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells . The compound is also used in the development of new therapeutic strategies for treating various diseases, including cancer and neurodegenerative disorders .
Mechanism of Action
Hdac-IN-56 exerts its effects by inhibiting the activity of class I histone deacetylases (HDAC1, HDAC2, and HDAC3) . This inhibition leads to increased acetylation of histones, resulting in a more relaxed chromatin structure and enhanced gene expression . The molecular targets of this compound include the HDAC enzymes, and the pathways involved are related to chromatin remodeling and gene transcription .
Comparison with Similar Compounds
Hdac-IN-56 is compared with other HDAC inhibitors, such as MS-275 and Tucidinostat . Unlike these compounds, this compound shows superior selectivity and inhibitory activity against class I HDACs . Similar compounds include other HDAC inhibitors like SAHA, Trichostatin A, and Panobinostat . This compound is unique in its high selectivity for HDAC1, HDAC2, and HDAC3, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C28H28FN5O2 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-(2-amino-4-fluorophenyl)-4-[(1S)-1-[3-[4-[(dimethylamino)methyl]phenyl]-6-oxopyridazin-1-yl]ethyl]benzamide |
InChI |
InChI=1S/C28H28FN5O2/c1-18(20-8-10-22(11-9-20)28(36)31-26-13-12-23(29)16-24(26)30)34-27(35)15-14-25(32-34)21-6-4-19(5-7-21)17-33(2)3/h4-16,18H,17,30H2,1-3H3,(H,31,36)/t18-/m0/s1 |
InChI Key |
LYXJJUVABRQDQS-SFHVURJKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)CN(C)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)N)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


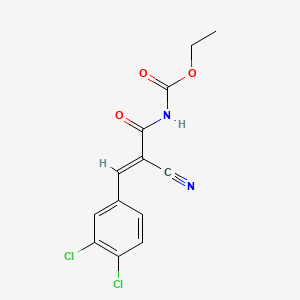

![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
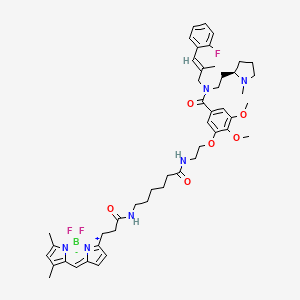
![7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)
![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)
